molecular formula C18H22N4 B2920073 2-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-methylpyrimidine CAS No. 2380141-06-8

2-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-methylpyrimidine

Cat. No.: B2920073
CAS No.: 2380141-06-8
M. Wt: 294.402
InChI Key: ALZCILBIVLHMQJ-UHFFFAOYSA-N
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Description

2-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-methylpyrimidine is a complex organic compound characterized by its unique structure, which includes a benzyl group, an octahydropyrrolo[3,4-c]pyrrole ring, and a methylpyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-methylpyrimidine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents .

Chemical Reactions Analysis

Types of Reactions

2-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule, potentially leading to different structural analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzyl alcohol derivatives, while substitution reactions could introduce new functional groups into the pyrimidine ring .

Scientific Research Applications

2-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-methylpyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-methylpyrimidine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, depending on the functional groups present in the compound. For instance, the benzyl group might interact with hydrophobic pockets in proteins, while the pyrimidine moiety could participate in hydrogen bonding or π-π stacking interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-3-methylbutyl (ethyl)amine
  • 5-(2-(5-arylhexahydropyrrolo[3,4-c]pyrrol-2-yl)ethyl)-γ-butyrolactone

Uniqueness

Compared to similar compounds, 2-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-methylpyrimidine stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .

Properties

IUPAC Name

2-benzyl-5-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4/c1-14-7-8-19-18(20-14)22-12-16-10-21(11-17(16)13-22)9-15-5-3-2-4-6-15/h2-8,16-17H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZCILBIVLHMQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CC3CN(CC3C2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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